3-(1-Propylbenzimidazol-2-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(1-propylbenzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h3-4,6-7,16H,2,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEKLCSJJXCRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal in a 1,2-addition mechanism. This step forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield 3-(1-propylbenzimidazol-2-yl)propanal. Reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde to the primary alcohol.
Key Reaction Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF) or ethanol
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Catalyst: Lewis acids (e.g., ZnCl₂) accelerate the addition step
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Temperature: 0–25°C for addition; 25–60°C for reduction
Catalytic Alkylation Approach
An alternative method involves alkylation of 2-(3-hydroxypropyl)benzimidazole with 1-bromopropane under basic conditions. This one-pot strategy simplifies the synthesis but requires careful control of stoichiometry.
Optimization Parameters
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Reaction Time: 12–24 hours at 80°C
Advantages:
Limitations:
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Requires excess alkylating agent
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Lower regioselectivity compared to stepwise methods
Resolution of Racemic Mixtures
While the target compound lacks chiral centers, related syntheses employ resolution techniques to isolate enantiomers during intermediate steps. For example, diastereomeric salt formation with mandelic acid derivatives has been used to purify precursors in analogous benzimidazole syntheses.
Industrial-Scale Production
Large-scale manufacturing optimizes cost and efficiency through:
Continuous Flow Reactors
Purification Techniques
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Crystallization: Ethyl acetate/hexane mixtures (purity >98%)
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Distillation: Reduced pressure (10–15 mmHg) for propanal recovery
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic-Reduction | 82 | 99 | Moderate | High |
| Catalytic Alkylation | 70 | 95 | High | Moderate |
| Industrial Flow Process | 75 | 97 | Very High | Low |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
3-(1-Propylbenzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
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Oxidation: : The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 3-(1-Propylbenzimidazol-2-yl)propanal or 3-(1-Propylbenzimidazol-2-yl)propanoic acid depending on the oxidizing agent and conditions used.
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Reduction: : The compound can be reduced to form 3-(1-Propylbenzimidazol-2-yl)propan-1-amine by replacing the hydroxyl group with an amine group using reducing agents like lithium aluminum hydride.
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Substitution: : The hydroxyl group can be substituted with other functional groups such as halides, ethers, or esters through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for halogenation, and alkyl halides for etherification.
Major Products
Oxidation: 3-(1-Propylbenzimidazol-2-yl)propanal, 3-(1-Propylbenzimidazol-2-yl)propanoic acid.
Reduction: 3-(1-Propylbenzimidazol-2-yl)propan-1-amine.
Substitution: 3-(1-Propylbenzimidazol-2-yl)propyl chloride, 3-(1-Propylbenzimidazol-2-yl)propyl ether.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
Benzimidazole derivatives, including 3-(1-Propylbenzimidazol-2-yl)propan-1-ol, are recognized for their broad pharmacological activities. These compounds exhibit:
- Antimicrobial Activity: They can inhibit the growth of bacteria and fungi by disrupting nucleic acid synthesis or protein production in microorganisms.
- Anticancer Activity: Studies indicate that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties: The compound has potential applications in reducing inflammation, making it a candidate for treating various inflammatory diseases.
Case Study: Kinase Inhibition
Research has demonstrated that certain benzimidazole derivatives can inhibit kinases involved in cancer pathways. A structure-activity relationship analysis revealed that modifications in the propanol side chain could enhance the selectivity and potency against specific kinases.
Materials Science
Corrosion Inhibition:
this compound is utilized as a corrosion inhibitor due to its ability to form protective films on metal surfaces. This property is crucial in preventing metal degradation in various industrial applications.
UV Stabilizers:
The compound's stability under UV exposure makes it suitable for use as a UV stabilizer in plastics and coatings, enhancing the durability of materials exposed to sunlight.
Industrial Chemistry
Synthesis Intermediate:
This compound serves as an intermediate in the synthesis of more complex molecules. It acts as a building block for producing polymers and other industrial chemicals, highlighting its versatility in chemical manufacturing processes.
Antifungal Properties:
Recent studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antifungal activity against various Candida species. This activity is comparable to established antifungal agents like fluconazole.
Mechanisms of Action:
The biological activity of this compound can be attributed to its interaction with molecular targets:
- Intercalation with DNA: A study involving a zinc(II) complex with this compound demonstrated its ability to intercalate with calf thymus DNA, suggesting potential applications in gene therapy and molecular biology.
Mechanism of Action
The mechanism of action of 3-(1-Propylbenzimidazol-2-yl)propan-1-ol depends on its application:
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Antimicrobial Activity: : The compound may inhibit microbial growth by interfering with the synthesis of nucleic acids or proteins in microorganisms.
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Anticancer Activity: : It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
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Corrosion Inhibition: : The compound can adsorb onto metal surfaces, forming a protective film that prevents corrosion by blocking the interaction between the metal and corrosive agents.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]Triazolo[3,4-b][1,3]Benzothiazol-3-ylsulfanyl)Acetamide
- Molecular Formula : C₁₈H₁₄N₄O₃S₂ (identical to the target compound).
- Key Difference : The benzodioxole is attached via a methylene (-CH₂-) linker instead of a direct acetamide bond.
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-Methylphenyl)[1,3]Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl}Acetamide
- Molecular Formula : C₂₀H₁₆N₄O₃S₂.
- Key Difference : Replaces the triazolo-benzothiazole with a thiazolo-triazole system substituted with a 4-methylphenyl group.
- Implications : The 4-methylphenyl substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
N-(1,3-Benzodioxol-5-yl)-2-(4H-1,2,4-Triazol-3-ylsulfanyl)Acetamide
- Molecular Formula : C₁₁H₁₀N₄O₃S.
- Key Difference: Lacks the fused benzothiazole ring, simplifying the structure to a monocyclic triazole.
- Implications : Reduced molecular complexity may lower target specificity but improve synthetic accessibility .
Pharmacological Activity Comparison
- Triazolothiadiazoles : Compounds like 3-(pyridinyl)-6-substituted triazolo[3,4-b]thiadiazoles exhibit vasodilatory activity due to electron-withdrawing substituents enhancing interaction with vascular smooth muscle receptors . The target compound’s benzodioxole may redirect activity toward CNS targets.
Physicochemical Properties
| Property | Target Compound | Thiazolo-triazole Analogue | Triazolothiadiazole (2a–2s) |
|---|---|---|---|
| Molecular Weight (g/mol) | 398.45 | 432.49 | 280–350 (avg) |
| LogP (Predicted) | 3.2 | 4.1 | 2.5–3.8 |
| Water Solubility | Low | Very Low | Moderate |
- Key Insight : The target compound’s benzodioxole and acetamide groups balance lipophilicity (LogP ~3.2) and polarity, favoring blood-brain barrier penetration compared to the more lipophilic thiazolo-triazole analogue .
Biological Activity
3-(1-Propylbenzimidazol-2-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of antifungal properties and kinase inhibition. This article reviews the existing literature on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. The structure features a benzimidazole moiety attached to a propanol chain, which is critical for its biological activity.
Antifungal Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antifungal properties, particularly against Candida species.
Table 1: Antifungal Activity of Benzimidazole Derivatives
The minimum inhibitory concentration (MIC) values indicate that while fluconazole is a standard treatment, certain benzimidazole derivatives are more effective against specific strains of Candida, suggesting a potential therapeutic advantage.
The antifungal activity of benzimidazole derivatives is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis, a key component of fungal cell membranes. Molecular modeling studies support this by showing favorable interactions between these compounds and target enzymes involved in fungal metabolism .
Kinase Inhibition
In addition to antifungal properties, compounds related to this compound have been investigated as kinase inhibitors. Kinases play crucial roles in various cellular processes, including cell signaling and metabolism.
Case Study: Kinase Inhibition
A study explored the kinase inhibitory potential of various benzimidazole derivatives, revealing significant activity against certain kinases implicated in cancer pathways. The structure-activity relationship (SAR) analysis indicated that modifications in the propanol side chain could enhance selectivity and potency against specific kinases .
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that while some benzimidazole derivatives show promising biological activity, comprehensive toxicological evaluations are necessary to ascertain their safety for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
